
C17H22F3N3O2S4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C17H22F3N3O2S4 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK.
Aplicaciones Científicas De Investigación
C17H22F3N3O2S4 has been extensively researched for its potential applications in various fields. It has been found to be a potent inhibitor of the protein kinase BTK, which is involved in various cellular processes such as B-cell receptor signaling and immune cell activation. Due to its inhibitory effects on BTK, this compound has potential applications in the treatment of various diseases such as autoimmune disorders, lymphomas, and leukemias.
Mecanismo De Acción
C17H22F3N3O2S4 inhibits the protein kinase BTK by binding to the active site of the enzyme. This binding prevents the activation of downstream signaling pathways, which are involved in various cellular processes such as B-cell receptor signaling and immune cell activation. By inhibiting BTK, this compound can reduce the activation of immune cells and prevent the proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects in various studies. It has been shown to inhibit B-cell receptor signaling and reduce the activation of immune cells such as B-cells and T-cells. Additionally, this compound has been found to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
C17H22F3N3O2S4 has several advantages for lab experiments. It is a potent inhibitor of BTK and has high selectivity for this enzyme. Additionally, it has been found to have low toxicity and can be used at low concentrations in experiments. However, one limitation of this compound is that it is relatively expensive and may not be accessible to all researchers.
Direcciones Futuras
There are several future directions for the research on C17H22F3N3O2S4. One potential application is in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus. Additionally, this compound may have potential applications in the treatment of lymphomas and leukemias. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a potent inhibitor of the protein kinase BTK and has been found to have significant biochemical and physiological effects. While there are some limitations to its use in lab experiments, this compound has several potential applications in the treatment of autoimmune disorders, lymphomas, and leukemias. Further research is needed to fully understand the potential of this compound in various fields.
Métodos De Síntesis
The synthesis of C17H22F3N3O2S4 involves the reaction of 2-amino-4-methylthiazole with 2-chloro-6-fluorobenzonitrile in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-amino-5-fluorobenzothiazole to form the final product. This synthesis method yields a high purity product that can be used for scientific research applications.
Propiedades
IUPAC Name |
[2-(diethylcarbamothioylsulfanyl)-3-nitro-5-(trifluoromethyl)phenyl] N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3O2S4/c1-5-21(6-2)15(26)28-13-10-11(17(18,19)20)9-12(23(24)25)14(13)29-16(27)22(7-3)8-4/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHUGTUIAMYJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC1=CC(=CC(=C1SC(=S)N(CC)CC)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3O2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

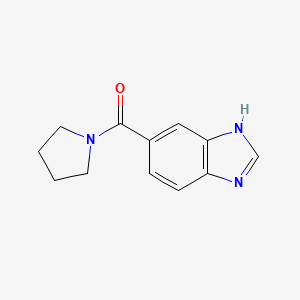
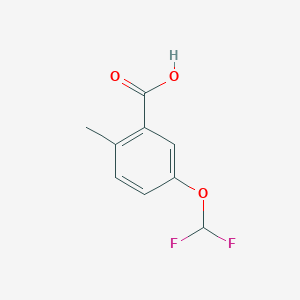

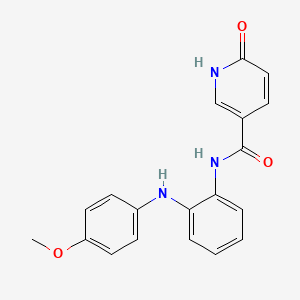
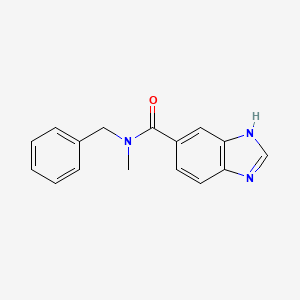

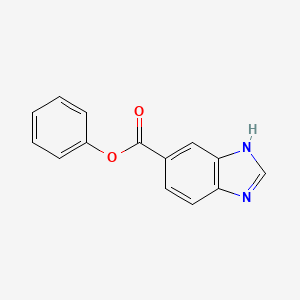
![(2Z)-1,3,3-trimethyl-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]indole](/img/structure/B7458627.png)
![N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide](/img/structure/B7458635.png)
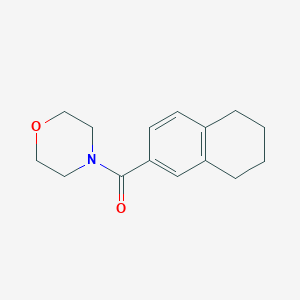
![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458663.png)
![N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458666.png)

